molecular formula C15H11NO5 B5782756 5-Benzoylamino-isophthalic acid

5-Benzoylamino-isophthalic acid

Cat. No.: B5782756
M. Wt: 285.25 g/mol
InChI Key: AFRFDEPXCLSYCP-UHFFFAOYSA-N
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Description

5-Benzoylamino-isophthalic acid is an organic compound with the molecular formula C15H11NO5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoylamino-isophthalic acid typically involves the reaction of isophthalic acid with benzoyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzoylamino-isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzoylamino-isophthalic acid derivatives .

Mechanism of Action

The mechanism of action of 5-Benzoylamino-isophthalic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzoylamino group plays a crucial role in its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoylamino-isophthalic acid is unique due to the presence of the benzoylamino group, which imparts distinct chemical and physical properties. This group enhances its ability to form stable complexes with metal ions and contributes to its potential biological activities .

Properties

IUPAC Name

5-benzamidobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFDEPXCLSYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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